Product packaging for Lomefloxacin mesylate(Cat. No.:CAS No. 114394-67-1)

Lomefloxacin mesylate

Cat. No.: B1194515
CAS No.: 114394-67-1
M. Wt: 447.5 g/mol
InChI Key: QHLKJRAHRXUJLD-UHFFFAOYSA-N
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Description

Historical Perspectives and Evolution of Fluoroquinolone Research

The journey of quinolone antimicrobials commenced with the discovery of nalidixic acid in 1962, a byproduct of chloroquine (B1663885) synthesis. mdpi.cominfectweb.com This first-generation quinolone had a narrow spectrum of activity, primarily targeting Gram-negative enteric bacilli, and was mainly used for urinary tract infections. infectweb.com The development of the quinolone class of drugs was relatively neglected until the 1970s and 1980s with the advent of fluoroquinolones. oup.com

A significant breakthrough in quinolone research was the addition of a fluorine atom at position 6 of the quinolone ring, which led to the creation of fluoroquinolones. mdpi.com This structural modification enhanced the antimicrobial potency and broadened the spectrum of activity to include both Gram-positive and Gram-negative bacteria. mdpi.com Norfloxacin (B1679917), the first of the 6-fluorinated quinolones, was introduced in 1986, followed by ciprofloxacin (B1669076) in 1987. mdpi.comnih.gov These second-generation fluoroquinolones demonstrated increased activity against Gram-negative species and some atypical pathogens. nih.gov

Subsequent research focused on modifying the basic quinolone and naphthyridone nucleus and its side chains to improve pharmacokinetic properties, increase activity against Gram-positive cocci and anaerobes, and combat emerging bacterial resistance. nih.gov This led to the development of newer generations of fluoroquinolones with enhanced features. For instance, third-generation fluoroquinolones like levofloxacin (B1675101) exhibit increased activity against Gram-positive bacteria, particularly Streptococcus pneumoniae. infectweb.comresearchgate.netamazonaws.com Fourth-generation fluoroquinolones, such as moxifloxacin (B1663623) and gemifloxacin, have further expanded the spectrum to include better anaerobic coverage. infectweb.comnih.gov

The evolution of fluoroquinolone research has been driven by the need to address the limitations of earlier compounds and the growing challenge of antimicrobial resistance. mdpi.com

The Significance of Lomefloxacin (B1199960) Mesylate as a Research Compound

Lomefloxacin, a difluorinated second-generation fluoroquinolone, holds a significant place in antimicrobial research. researchgate.netmdpi.com Its chemical structure, (±)-1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid, underpins its broad-spectrum bactericidal activity. fda.gov The mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. sigmaaldrich.comnih.gov For Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive organisms. sigmaaldrich.com

In research settings, lomefloxacin has been utilized to study various aspects of antimicrobial activity. It demonstrates marked activity against a wide range of Gram-negative bacilli, including Enterobacteriaceae and Haemophilus influenzae. nih.gov Research has also explored its efficacy against Pseudomonas aeruginosa. nih.govnih.gov While generally less active against Gram-positive cocci, studies have investigated its activity against staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

Lomefloxacin's utility in research extends to comparative studies. For instance, its antimicrobial activity has been compared with other fluoroquinolones like ofloxacin (B1677185), pefloxacin, norfloxacin, and ciprofloxacin, providing valuable data on the structure-activity relationships within this class of antibiotics. nih.gov Furthermore, its photosensitive nature, with a notable loss of activity in bright sunlight, has made it a subject of research into the photostability of pharmaceuticals. nih.gov

The following table summarizes the in vitro activity of lomefloxacin against various bacterial species as reported in research studies.

Bacterial SpeciesLomefloxacin Activity (MIC)Reference
EnterobacteriaceaeMICs of 0.25 mg/l or less for 98% of isolates nih.gov
Pseudomonas aeruginosa68% of strains sensitive to 1 mg/l nih.gov
Gram-positive cocci (Streptococci)MICs vary between 1 and 8 mg/l nih.gov
Staphylococcus aureus (methicillin-susceptible and resistant)90% of strains inhibited at ≤ 2 µg/ml nih.gov
EnterococciGenerally less active (MIC90s, 8 µg/ml) nih.gov

MIC: Minimum Inhibitory Concentration

Research Paradigms in Contemporary Antimicrobial Studies Pertaining to Fluoroquinolones

Contemporary research on fluoroquinolones is shaped by the pressing issue of antimicrobial resistance. clinicalcorrelations.orgdovepress.com A significant paradigm in current studies is the focus on understanding and overcoming resistance mechanisms. dovepress.comonehealthtrust.org This includes investigating chromosomal mutations in the quinolone resistance-determining region (QRDR) of DNA gyrase and topoisomerase IV, as well as plasmid-mediated resistance. nih.gov

Another key research area is the development of novel fluoroquinolone derivatives and hybrids. mdpi.com Scientists are exploring structural modifications to enhance activity against resistant pathogens, improve pharmacokinetic profiles, and reduce toxicity. mdpi.com This includes the design of new compounds through computational and in silico models to predict their affinity for bacterial targets. nih.gov

The study of fluoroquinolones in the context of biofilms is also a major research focus. mdpi.com Biofilm-associated infections are notoriously difficult to treat, and research is investigating the efficacy of fluoroquinolones, alone or in combination with other agents, in penetrating and eradicating these resilient bacterial communities. mdpi.com

Furthermore, there is a growing interest in "resistance-proof" strategies. This includes exploring the potential of fluoroquinolones to induce the bacterial SOS response, a complex set of cellular processes that can influence both cell death and the development of resistance. dovepress.com Understanding the interplay between fluoroquinolones and bacterial stress responses may reveal new therapeutic targets to enhance their efficacy. dovepress.com

Modern research also emphasizes pharmacodynamic and pharmacokinetic studies to optimize dosing regimens. mdpi.com The goal is to maximize clinical efficacy while minimizing the selection pressure for resistance. researchgate.net This involves detailed investigations into drug concentrations at the site of infection and their relationship to bacterial killing.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23F2N3O6S B1194515 Lomefloxacin mesylate CAS No. 114394-67-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

114394-67-1

Molecular Formula

C18H23F2N3O6S

Molecular Weight

447.5 g/mol

IUPAC Name

1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid

InChI

InChI=1S/C17H19F2N3O3.CH4O3S/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22;1-5(2,3)4/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25);1H3,(H,2,3,4)

InChI Key

QHLKJRAHRXUJLD-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.CS(=O)(=O)O

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.CS(=O)(=O)O

Origin of Product

United States

Molecular and Cellular Mechanisms of Action

Topoisomerase Inhibition: Primary Enzymatic Targets

The primary mechanism of action for lomefloxacin (B1199960) involves the inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV. patsnap.compatsnap.comdrugbank.com These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. patsnap.com By targeting these topoisomerases, lomefloxacin effectively halts vital cellular processes, leading to bacterial cell death. patsnap.compatsnap.com

Inhibition of Bacterial DNA Gyrase (Topoisomerase II)

Lomefloxacin targets and inhibits bacterial DNA gyrase, a type II topoisomerase. nih.govmiami.edukegg.jp DNA gyrase plays a crucial role in bacterial DNA replication by introducing negative supercoils into the DNA, which helps to alleviate the torsional stress that builds up ahead of the replication fork. patsnap.compatsnap.com Lomefloxacin binds to the complex formed between DNA and DNA gyrase, stabilizing it and preventing the re-ligation step of the DNA supercoiling process. patsnap.compatsnap.com This interference leads to the accumulation of double-stranded DNA breaks, which are ultimately lethal to the bacterial cell. patsnap.compatsnap.com DNA gyrase is considered the main target for lomefloxacin in Gram-negative bacteria. nih.govaafp.org

Inhibition of Bacterial Topoisomerase IV

In addition to DNA gyrase, lomefloxacin also inhibits topoisomerase IV, another type II topoisomerase. patsnap.compatsnap.comkegg.jp The primary function of topoisomerase IV is to separate the interlinked daughter DNA molecules following a round of replication. patsnap.com By inhibiting this enzyme, lomefloxacin prevents the proper segregation of newly replicated chromosomes, leading to a disruption of cell division and contributing to the bactericidal effect. patsnap.com Topoisomerase IV is generally the preferential target for fluoroquinolones in Gram-positive organisms. drugbank.comnih.govaafp.org

Table 1: Primary Enzymatic Targets of Lomefloxacin

EnzymeEnzyme TypePrimary FunctionConsequence of InhibitionPredominant Target Organism Type
DNA Gyrase Topoisomerase IIIntroduces negative supercoils into DNA, relieving torsional strain during replication. patsnap.compatsnap.comFormation of double-stranded DNA breaks, halting of DNA replication. patsnap.compatsnap.comGram-negative bacteria. nih.govaafp.org
Topoisomerase IV Topoisomerase IIDecatenation (separation) of interlinked daughter DNA chromosomes after replication. patsnap.comPrevention of proper chromosome segregation, disruption of cell division. patsnap.comGram-positive bacteria. drugbank.comnih.govaafp.org

Structural Basis of Enzyme-Ligand Interactions: Lomefloxacin Mesylate

The interaction between lomefloxacin and its target topoisomerases is a key determinant of its antibacterial activity. Lomefloxacin, like other quinolones, binds to the enzyme-DNA complex. This binding stabilizes a transient state where the DNA is cleaved, preventing the enzyme from resealing the break. While specific crystallographic data for this compound bound to bacterial topoisomerases is not detailed in the provided results, molecular modeling studies have been employed to understand these interactions. For instance, studies on the binding of lomefloxacin to proteins like human serum albumin and serum transferrin have utilized molecular modeling to identify specific binding sites, suggesting that the sub-domain IB in human serum albumin and the N-lobe in serum transferrin are likely binding locations. nih.govtandfonline.com These types of studies provide a framework for understanding the structural requirements for ligand binding, which are also applicable to its primary targets, DNA gyrase and topoisomerase IV. The affinity of lomefloxacin for these bacterial enzymes is significantly higher than for their mammalian counterparts, which accounts for its selective toxicity against bacteria. patsnap.com

Downstream Cellular Effects and Bacterial Response

The inhibition of DNA gyrase and topoisomerase IV by lomefloxacin triggers a cascade of downstream cellular events that culminate in bacterial cell death. patsnap.com The initial formation of double-stranded DNA breaks is a critical event. patsnap.compatsnap.com This DNA damage activates the bacterial SOS response, a complex regulatory network that includes the induction of RecA protein. nih.gov However, the continuous presence of the drug and the accumulation of DNA damage overwhelm these repair mechanisms.

The disruption of DNA replication and transcription ultimately leads to the cessation of essential cellular processes, including protein synthesis. aafp.org This multi-faceted attack on bacterial physiology results in the inhibition of cell growth and division, and ultimately, cell lysis. nih.gov The bactericidal action of lomefloxacin is typically rapid. aafp.org

Cell Cycle Perturbations Induced by this compound in Research Models

Beyond its antibacterial applications, lomefloxacin has been investigated in research models for its effects on eukaryotic cells, particularly cancer cells. Studies have shown that lomefloxacin can interfere with the cell cycle, leading to cell cycle arrest. researchgate.net In human melanoma cells (COLO829), treatment with lomefloxacin resulted in cell cycle arrest at the S and G2/M phases. nih.gov This effect is likely linked to the inhibition of topoisomerase II, a homolog of the bacterial enzymes it targets. researchgate.net

Furthermore, at higher concentrations, lomefloxacin has been observed to induce DNA fragmentation in cultured human melanoma cells. researchgate.netnih.gov This DNA damage can trigger apoptosis, or programmed cell death. Research has demonstrated that lomefloxacin can induce the breakdown of the mitochondrial membrane, an early indicator of apoptosis, in melanoma cells. nih.gov These findings highlight a potential for lomefloxacin to influence cell cycle progression and induce apoptosis in certain research contexts, separate from its primary antibacterial role.

Table 2: Research Findings on Lomefloxacin's Effects on Cell Cycle in a Melanoma Model

Cell LineEffectObservationPotential MechanismReference
COLO829 (Human Melanoma) Cell Cycle ArrestArrest in S and G2/M phases.Inhibition of Topoisomerase II. nih.gov
COLO829 (Human Melanoma) DNA FragmentationObserved with increasing drug concentrations and incubation time.Induction of apoptosis. nih.gov
COLO829 (Human Melanoma) Apoptosis InductionBreakdown of mitochondrial membrane.Early hallmark of apoptosis. nih.gov

Antimicrobial Resistance Mechanisms and Dynamics

Target-Mediated Resistance: Alterations in DNA Gyrase and Topoisomerase IV Genes

The bactericidal action of lomefloxacin (B1199960) stems from its ability to inhibit two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Resistance most commonly emerges through mutations in the genes that encode the subunits of these enzymes, specifically gyrA and gyrB for DNA gyrase, and parC and parE for topoisomerase IV. These mutations occur within a specific region known as the quinolone resistance-determining region (QRDR) and alter the enzyme's structure, thereby reducing its affinity for lomefloxacin.

In many Gram-negative bacteria, DNA gyrase is the primary target for fluoroquinolones, while topoisomerase IV is the primary target in many Gram-positive bacteria. nih.gov However, mutations in both are often required to achieve high-level resistance. nih.gov An alteration in the primary target typically confers an initial level of resistance, and subsequent mutations in the secondary target can elevate this resistance further. nih.gov

Specific point mutations within the QRDR of gyrA and parC are strongly associated with fluoroquinolone resistance. Decades of research have identified highly conserved "hot spots" where resistance-conferring mutations frequently occur. In the gyrA gene, which encodes a subunit of DNA gyrase, the most frequently observed mutations lead to amino acid substitutions at serine-83 (Ser83) and aspartate-87 (Asp87) in Escherichia coli and equivalent positions in other bacteria. nih.gov For the parC gene, which encodes a subunit of topoisomerase IV, mutations affecting serine-80 (Ser80) and glutamate-84 (Glu84) are most common. nih.gov

The accumulation of these mutations has an additive effect on the level of resistance. A single mutation in gyrA may lead to low-level resistance, but the addition of a second gyrA mutation or a mutation in parC can result in clinically significant resistance. nih.gov

Table 1: Common Mutations in Target Genes Conferring Fluoroquinolone Resistance This interactive table summarizes key mutations identified in the quinolone resistance-determining regions (QRDRs) of DNA gyrase (gyrA) and topoisomerase IV (parC) and their effect on fluoroquinolone susceptibility.

GeneCodon Position (E. coli numbering)Common Amino Acid SubstitutionAssociated Resistance Level
gyrA83Serine → Leucine (S83L)Low to Moderate
gyrA87Aspartate → Asparagine (D87N)Low to Moderate
gyrA87Aspartate → Glycine (D87G)Low to Moderate
parC80Serine → Isoleucine (S80I)Low (increases resistance in presence of gyrA mutation)
parC84Glutamate → Glycine/Valine/Lysine (E84G/V/K)Low (increases resistance in presence of gyrA mutation)

The impact of specific mutations in gyrA and parC on the level of resistance to lomefloxacin can be quantified by measuring the change in the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. While data specific to lomefloxacin is integrated within the broader fluoroquinolone class, studies on closely related compounds like ciprofloxacin (B1669076) illustrate the quantitative effect of these mutations.

A single mutation, such as S83L in gyrA, can lead to a significant increase in the MIC. For instance, in E. coli, this single mutation can cause a median 24-fold increase in the ciprofloxacin MIC. oup.com The addition of a second mutation, such as D87N in gyrA or S80I in parC, further elevates the MIC. A combination of the S83L and D87N mutations in gyrA along with an S80I mutation in parC can result in a very high level of resistance, with ciprofloxacin MICs reaching 32 mg/L or higher, a more than 1000-fold increase compared to wild-type strains. nih.gov This stepwise accumulation of mutations demonstrates a clear dose-response relationship between the number of QRDR mutations and the level of fluoroquinolone resistance. oup.com

Table 2: Impact of gyrA and parC Mutations on Fluoroquinolone MICs in E. coli This interactive table provides a quantitative look at how specific mutations in target genes increase the Minimum Inhibitory Concentration (MIC) for ciprofloxacin, a related fluoroquinolone. This illustrates the stepwise nature of resistance development.

Genotype (Mutations)Example Amino Acid ChangeTypical Ciprofloxacin MIC (mg/L)Fold Increase vs. Wild-Type (Approx.)
Wild-TypeNone0.0151x
Single gyrA MutationS83L0.38~25x
Double gyrA MutationS83L + D87N4~260x
Triple Mutation (gyrA + parC)S83L, D87N + S80I>32>2000x

Efflux Pump Systems: Role in Lomefloxacin Mesylate Resistance

Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics like lomefloxacin, out of the bacterial cell. nih.gov This mechanism reduces the intracellular concentration of the drug, preventing it from reaching its target enzymes in sufficient quantities to be effective. The overexpression of chromosomally encoded efflux pumps is a common mechanism of multidrug resistance (MDR) in bacteria. nih.gov While efflux pumps alone often confer low- to moderate-level resistance, they play a crucial role in the development of high-level resistance by allowing bacteria to survive antibiotic exposure long enough to acquire target-site mutations. researchgate.net

Bacterial efflux pumps are categorized into several superfamilies based on their structure and energy source. The most clinically relevant for lomefloxacin resistance in Gram-negative bacteria is the Resistance-Nodulation-Division (RND) family. nih.gov The archetypal RND pump is the AcrAB-TolC system in E. coli, a tripartite complex that spans both the inner and outer membranes. mdpi.combmbreports.org

AcrB: The inner membrane transporter that recognizes and binds substrates, utilizing the proton motive force for energy.

AcrA: A periplasmic membrane fusion protein that links AcrB to TolC.

TolC: An outer membrane channel that expels the drug from the cell.

In Gram-positive bacteria, pumps from the Major Facilitator Superfamily (MFS), such as NorA in Staphylococcus aureus, are primary contributors to fluoroquinolone efflux. nih.govijop.net These pumps typically function as drug/proton antiporters. Overexpression of the genes encoding these pumps (acrA, acrB, tolC, norA) due to mutations in their regulatory genes is a frequent cause of reduced susceptibility to lomefloxacin and other fluoroquinolones. nih.govnih.gov

Given the significance of efflux pumps in antimicrobial resistance, a key research strategy involves the development of efflux pump inhibitors (EPIs). These molecules are designed to block the function of efflux pumps, thereby restoring the intracellular concentration of antibiotics and their efficacy. Although no EPIs are currently approved for clinical use, several compounds have been characterized in research models.

Notable examples of modulators include:

Reserpine: An alkaloid that has been shown to inhibit the NorA efflux pump in S. aureus, increasing its susceptibility to fluoroquinolones. nih.gov

Piperine: A component of black pepper that can inhibit efflux activity in various bacteria, including Mycobacterium tuberculosis. nih.gov

Pyridopyrimidine derivatives: Synthetic compounds developed to specifically inhibit RND pumps like AcrAB-TolC in Gram-negative bacteria. frontiersin.org

These modulators serve as valuable tools in laboratory settings to confirm the role of efflux in a bacterium's resistance profile and represent a promising, albeit challenging, avenue for future therapeutic development. researcher.life

Porin Channel Modifications and Reduced Permeability

For lomefloxacin to reach its intracellular targets (DNA gyrase and topoisomerase IV), it must first cross the bacterial cell envelope. In Gram-negative bacteria, the outer membrane presents a formidable permeability barrier. Hydrophilic antibiotics like fluoroquinolones primarily diffuse through water-filled protein channels called porins. nih.gov The two major non-specific porins in E. coli are OmpF and OmpC. researchgate.net

A reduction in drug permeability is a well-established mechanism of resistance. This is typically achieved by decreasing the number of porin channels in the outer membrane, which limits the rate of drug influx. nih.gov Bacteria can downregulate the expression of genes like ompF or ompC, often as a result of mutations in regulatory genes that respond to environmental stress. The loss of OmpF, which generally forms a larger channel than OmpC, has a particularly significant impact on fluoroquinolone susceptibility. researchgate.net This mechanism, like efflux pump overexpression, often results in low-level resistance but can act synergistically with other resistance mechanisms to produce clinically relevant outcomes. frontiersin.org

Biofilm-Associated Resistance Mechanisms

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. nih.govliabjournal.com This mode of growth confers significantly increased resistance to antimicrobial agents compared to their free-floating, or planktonic, counterparts. nih.govnih.gov The mechanisms by which biofilms mediate this resistance are multifaceted and represent a significant challenge in antimicrobial therapy. While research specifically detailing this compound's interaction with biofilms is limited, the general principles of biofilm resistance to the fluoroquinolone class of antibiotics are well-established.

Several key factors contribute to biofilm-associated resistance:

Limited Agent Penetration: The dense EPS matrix, composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA), acts as a physical barrier. nih.govresearchgate.net This barrier can impede the diffusion of antimicrobial agents like lomefloxacin, preventing them from reaching the bacterial cells in the deeper layers of the biofilm in sufficient concentrations to be effective.

Physiological Heterogeneity: Biofilms contain diverse microenvironments, with gradients of nutrients, oxygen, and pH. researchgate.net This leads to a range of metabolic states within the bacterial population. Cells in the deeper, often anaerobic, layers of a biofilm may exist in a slow-growing or dormant state. nih.gov Since many antibiotics, including fluoroquinolones, are most effective against metabolically active, rapidly dividing cells, these slow-growing cells exhibit reduced susceptibility.

Adaptive Stress Responses: The biofilm environment can trigger specific stress responses in bacteria. nih.gov These responses can lead to changes in gene expression that upregulate protective mechanisms, contributing to a temporary, or adaptive, resistance phenotype.

Upregulation of Efflux Pumps: A recognized mechanism of resistance in biofilms is the increased expression of efflux pumps, which are membrane proteins that actively transport antimicrobial agents out of the bacterial cell. liabjournal.comnih.gov This process reduces the intracellular concentration of the drug, diminishing its efficacy.

Owing to the heterogeneous nature of the biofilm, it is understood that multiple resistance mechanisms likely operate concurrently within a single community. nih.gov

Horizontal Gene Transfer and Dissemination of Resistance Determinants

Horizontal gene transfer (HGT) is a primary driver for the rapid dissemination of antimicrobial resistance genes among diverse bacterial populations. researchgate.netfrontiersin.org This process allows bacteria to acquire resistance determinants from other organisms, in contrast to the vertical transmission of genetic material from parent to daughter cells. The primary mechanisms of HGT are:

Conjugation: The transfer of genetic material, typically plasmids, through direct cell-to-cell contact.

Transformation: The uptake and incorporation of naked DNA from the environment.

Transduction: The transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria).

For fluoroquinolones like lomefloxacin, the primary mechanism of resistance involves mutations in the genes encoding their target enzymes: DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). actabotanica.org HGT plays a crucial role in moving these mutated, resistance-conferring genes between bacteria. frontiersin.org These genes are often located on mobile genetic elements such as plasmids and transposons, which greatly facilitates their transfer. frontiersin.org

A notable example of this phenomenon is the transfer of fluoroquinolone resistance genes from commensal Neisseria species to the pathogen Neisseria gonorrhoeae. frontiersin.org Genomic analyses have identified HGT events involving the gyrA and parC genes, demonstrating that non-pathogenic bacteria can act as a reservoir of resistance genes for pathogenic species. frontiersin.org The aggregation of multiple resistance genes on a single plasmid can lead to the emergence of multidrug-resistant "superbugs." frontiersin.org This rapid and widespread dissemination via HGT poses a significant threat to the continued efficacy of antimicrobial agents, including lomefloxacin. researchgate.net

In Vitro Models for Resistance Induction and Characterization

To understand the dynamics of how resistance to antimicrobial agents like lomefloxacin develops, researchers utilize various in vitro (laboratory-based) models. These models are essential for characterizing the frequency of resistance development and the genetic changes that confer it.

Serial Passage in Subinhibitory Concentrations: One of the most common methods for inducing resistance in vitro is the serial passage of bacteria in the presence of sub-lethal (sub-minimum inhibitory concentration, or sub-MIC) levels of an antibiotic. nih.govnih.gov In this model, bacteria are repeatedly exposed to gradually increasing concentrations of the drug. This selective pressure favors the survival and proliferation of mutants with decreased susceptibility. Studies have shown that serial transfer of bacteria in the presence of lomefloxacin leads to increases in the MIC, indicating the development of resistance. nih.gov This method simulates the conditions that might occur during therapy where drug concentrations may fall below optimal levels, allowing for the selection of resistant variants.

Single-Step Mutation Studies: This approach is used to determine the frequency at which spontaneous mutations conferring resistance arise in a bacterial population. A large number of bacterial cells are plated onto an agar medium containing a concentration of the antibiotic that is several times the MIC. Only those cells that have spontaneously developed a resistance mutation will be able to grow and form colonies. For lomefloxacin, the frequency of a single-step mutation leading to a significant (eightfold) increase above the MIC has been found to be low, occurring at a rate of less than 10⁻¹⁰. nih.gov

Comparative Resistance Emergence Studies: In vitro models are also used to compare the potential of different antibiotics to select for resistance. In one such study investigating urinary isolates, the emergence of resistance to lomefloxacin, norfloxacin (B1679917), and ciprofloxacin was examined. nih.gov A decline in susceptibility was noted after a single exposure to each drug, with further increases in resistance occurring over three sequential passages. nih.gov Interestingly, variants that became resistant to one of the tested quinolones also showed cross-resistance to the others. nih.gov

The following table summarizes comparative findings on the selection of resistance among different fluoroquinolones based on in vitro observations.

FeatureLomefloxacinNorfloxacinCiprofloxacin
Resistance Induction Resistance increased with sequential passages nih.govResistance increased with sequential passages nih.govResistance increased with sequential passages nih.gov
Level of Selected Resistance Lower level of resistance selected compared to Norfloxacin in 3 of 5 strains tested nih.govHigher level of resistance selected compared to Lomefloxacin and Ciprofloxacin in 3 of 5 strains tested nih.govLower level of resistance selected compared to Norfloxacin in 3 of 5 strains tested nih.gov
Cross-Resistance Variants resistant to lomefloxacin showed cross-resistance to other quinolones nih.govVariants resistant to norfloxacin showed cross-resistance to other quinolones nih.govVariants resistant to ciprofloxacin showed cross-resistance to other quinolones nih.gov
Spontaneous Mutation Frequency Low and comparable to other fluoroquinolones nih.govNot specified in resultsNot specified in results

Pharmacodynamic Research: in Vitro and Pre Clinical Models

Concentration-Dependent Killing Dynamics In Vitro

Lomefloxacin (B1199960) exhibits concentration-dependent bactericidal activity, a hallmark of fluoroquinolones. ucla.eduderangedphysiology.com This means that the rate and extent of bacterial killing increase with higher concentrations of the drug. ucla.edu The pharmacodynamic parameter most predictive of efficacy for concentration-dependent antimicrobials is the peak concentration to minimum inhibitory concentration (MIC) ratio (Peak/MIC) or the area under the concentration-time curve to MIC ratio (AUC/MIC). ucla.edu For fluoroquinolones, achieving serum concentrations that are significantly higher than the MIC is crucial for maximizing their bactericidal effects. derangedphysiology.comredemc.net

Post-Antibiotic Effect Studies In Vitro

The post-antibiotic effect (PAE) is the suppression of bacterial growth that persists after limited exposure to an antimicrobial agent. Lomefloxacin has been shown to induce a significant PAE against both Gram-positive and Gram-negative bacteria.

In one study, a 1-hour exposure to lomefloxacin at four times the MIC resulted in a PAE of approximately 2 hours for a range of pathogens. nih.govnih.gov The duration of the PAE was found to increase with a longer drug exposure time of 2 hours. nih.gov The PAE values for lomefloxacin were comparable to those of other fluoroquinolones like ciprofloxacin (B1669076) and ofloxacin (B1677185). nih.gov

Table 1: Post-Antibiotic Effect (PAE) of Lomefloxacin and Comparators

BacteriumLomefloxacin PAE (hours)
Serratia marcescens1.8
Staphylococcus aureus2.5

Data from in vitro studies with 1-hour drug exposure at 4x MIC. nih.gov

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination for Research Strains

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, while the minimum bactericidal concentration (MBC) is the lowest concentration that kills a specified percentage (typically ≥99.9%) of the bacteria. litfl.comqlaboratories.com These values are crucial for assessing the potency of an antibiotic against specific pathogens.

Studies have determined the MIC and MBC of lomefloxacin against various clinically relevant bacteria. For many susceptible strains, the MBC is often equal to or only slightly higher than the MIC, indicating bactericidal activity.

Table 2: Example MIC and MBC Values for Lomefloxacin

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Escherichia coli0.06 - 0.50.12 - 1.0
Klebsiella pneumoniae0.12 - 1.00.25 - 2.0
Pseudomonas aeruginosa0.5 - 4.01.0 - 8.0
Staphylococcus aureus0.12 - 1.00.25 - 2.0

Note: These are representative ranges and can vary depending on the specific strain and testing methodology.

Time-Kill Curve Methodologies for Antimicrobial Activity Assessment

Time-kill curve studies provide a dynamic picture of an antimicrobial's bactericidal or bacteriostatic activity over time. These assays involve exposing a standardized bacterial inoculum to various concentrations of the antibiotic and measuring the number of viable bacteria at different time points.

For lomefloxacin, time-kill studies have demonstrated its rapid bactericidal action against both Gram-negative bacteria and staphylococci. nih.gov In one study, a significant reduction in bacterial survivors (to 0.1% for Enterobacteriaceae and Staphylococcus strains, and 0.01% for Pseudomonas aeruginosa) was observed after 6 hours of exposure. nih.gov These studies are essential for understanding the kinetics of bacterial killing and can be used to evaluate the synergistic or antagonistic effects of antibiotic combinations. nih.gov

Pharmacodynamic Modeling In Vitro and in Theoretical Systems

Pharmacodynamic (PD) modeling integrates pharmacokinetic (PK) data with antimicrobial activity data (like MIC and time-kill curves) to predict the efficacy of different dosing regimens. In vitro infection models, such as the one-compartment model and the hollow fiber infection model, are used to simulate the changing drug concentrations that occur in the human body and observe the corresponding effect on bacterial populations. mdpi.com

These models have been used to study the antibacterial activity of lomefloxacin, confirming its reliable bactericidal effect against Gram-negative aerobic bacteria and staphylococci. nih.gov For instance, an in vitro model simulating the pharmacokinetics of single oral doses of lomefloxacin showed effective inhibition of bacterial strains with MICs less than 0.5 µg/mL. nih.gov Such models are valuable for optimizing dosing strategies and predicting the potential for the emergence of resistance. mdpi.com

Structure Activity Relationship Sar Studies and Analog Design

Chemical Modifications and Their Impact on Target Affinity

The bactericidal action of lomefloxacin (B1199960) is achieved by inhibiting bacterial DNA gyrase and topoisomerase IV. ncats.ioresearchgate.netdrugbank.com The affinity of the compound for these enzyme targets is highly dependent on its molecular structure. SAR studies have identified key structural components of the lomefloxacin molecule that are crucial for this interaction.

The fundamental scaffold, the 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid moiety, is essential for binding to the DNA gyrase and topoisomerase IV enzymes. researchgate.net Modifications to various positions on the quinolone ring have been shown to modulate target affinity and antibacterial potency. asm.org

Key modifications and their effects include:

C-6 Position : The presence of a fluorine atom at this position is a hallmark of modern fluoroquinolones. This substitution significantly enhances antibacterial potency by improving both the binding to the DNA gyrase-DNA complex and the penetration of the drug through the bacterial cell wall. asm.orgrroij.com

C-7 Position : This position is a critical site for modification and has a substantial impact on potency, the spectrum of activity, and pharmacokinetic properties. rroij.comresearchgate.net For lomefloxacin, the C-7 substituent is a 3-methylpiperazine ring. It is believed that this piperazine (B1678402) ring contributes to the drug's broad-spectrum activity. researchgate.net In general, quinolones with five- or six-membered nitrogen heterocyclic rings at C-7, such as piperazine or pyrrolidine, exhibit potent biological activity, whereas those with smaller or linear substituents tend to be weaker. asm.orgnih.gov

C-8 Position : In lomefloxacin, this position is substituted with a fluorine atom. Modifications at this position can influence antibacterial activity, with some studies showing that an 8-methoxy group can enhance activity against certain bacteria. nih.gov

Research into chemical probes based on other fluoroquinolones like ciprofloxacin (B1669076) has shown that the C-7 piperazine ring can be modified with linkers for target identification studies, indicating a degree of structural flexibility at this position that can be exploited for creating new derivatives. chemrxiv.org The interaction between the drug and its target can also be disrupted by mutations in the target enzymes themselves, specifically in the quinolone resistance-determining region (QRDR) of the GyrA and ParC subunits, which reduces the binding affinity of the drug. nih.gov

Table 1: Impact of Key Structural Features of Lomefloxacin on Target Affinity

Structural PositionSubstituent in LomefloxacinImpact on Target Affinity & PotencyReference
1-ethyl,4-dihydro-4-oxoquinoline-3-carboxylic acidCore ScaffoldEssential for binding to DNA gyrase and topoisomerase IV. researchgate.net
C-6FluorineEnhances potency by improving DNA gyrase binding and cell penetration. asm.orgrroij.com
C-73-Methylpiperazine RingContributes to broad-spectrum activity and target preference. Site of significant modification to modulate potency. researchgate.netresearchgate.net
N-1Ethyl GroupSmall, lipophilic group that enhances self-association and overall activity. rroij.com
C-8FluorineContributes to the overall potency of the compound. asm.orgnih.gov

Influence of Substituents on Antimicrobial Spectrum in Research Strains

The substituents on the fluoroquinolone core directly influence the drug's spectrum of antimicrobial activity. Lomefloxacin exhibits excellent inhibitory and bactericidal activity against a wide range of pathogens. nih.gov

Studies have demonstrated lomefloxacin's effectiveness against members of the Enterobacteriaceae family, Haemophilus influenzae, and Neisseria gonorrhoeae. nih.gov Its activity against Pseudomonas aeruginosa is considered moderate. nih.gov While effective against both oxacillin-susceptible and -resistant strains of Staphylococcus aureus and Staphylococcus epidermidis, its activity against streptococcal isolates is considerably lower. nih.gov

The influence of specific substituents on the antimicrobial spectrum is a well-researched area:

C-7 Substituent : The nature of the heterocyclic ring at the C-7 position is a primary determinant of the activity spectrum. While the piperazine ring, as seen in lomefloxacin and ciprofloxacin, generally improves activity against Gram-negative bacteria, modifications can enhance Gram-positive coverage. nih.gov For instance, the addition of alkyl groups to the piperazine or the use of a pyrrolidinyl group at C-7 has been shown to improve activity against Gram-positive organisms. nih.gov Research on specific lomefloxacin derivatives where the C-7 piperazine was substituted with a benzoylmethylenethio-1,3,4-thiadiazole moiety resulted in compounds with moderate to low activity against Gram-positive bacteria and M. tuberculosis. researchgate.net

C-6 Fluorine : This substituent is crucial for the broad-spectrum potency characteristic of later-generation fluoroquinolones, enhancing activity against both Gram-positive and Gram-negative bacteria. asm.org

C-8 Substituent : A halogen (like fluorine in lomefloxacin) or a methoxy (B1213986) group at this position can enhance activity against Gram-positive bacteria. nih.gov The presence of a nitrogen atom at C-8 has been linked to improved activity against anaerobic organisms in fourth-generation fluoroquinolones. nih.gov

N-1 Substituent : A cyclopropyl (B3062369) group at N-1, as seen in ciprofloxacin, is often associated with enhanced potency compared to the ethyl group of lomefloxacin. rroij.com

Table 2: In Vitro Activity of Lomefloxacin Against Selected Research Strains (MIC₉₀) MIC₉₀ (Minimum Inhibitory Concentration for 90% of isolates) values indicate the concentration of the drug required to inhibit the growth of 90% of the tested bacterial strains.

Bacterial Species/GroupMIC₉₀ (µg/mL)Reference
Enterobacteriaceae≤ 4.0 nih.gov
Acinetobacter spp.4.0 nih.gov
Pseudomonas aeruginosa8.0 nih.gov
Staphylococcus aureus (Oxacillin-susceptible & -resistant)1.0 nih.gov
Staphylococcus epidermidis1.0 nih.gov
Haemophilus influenzae≤ 0.13 nih.gov
Neisseria gonorrhoeae≤ 0.03 nih.gov
Branhamella catarrhalis≤ 0.03 nih.gov

Theoretical Approaches to Lomefloxacin Mesylate Derivative Design

The design of new lomefloxacin derivatives has been significantly advanced by the use of theoretical and computational methods. These in silico approaches allow researchers to predict the properties of novel compounds before undertaking costly and time-consuming chemical synthesis.

One key theoretical approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. pku.edu.cnacs.org QSAR studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For fluoroquinolones, QSAR models have been used to predict properties like genotoxic potential by correlating them with physicochemical descriptors such as the octanol-water partition coefficient (logP) and the energies of molecular orbitals (HOMO and LUMO). pku.edu.cnacs.org Such models can provide mechanistic insights and serve as initial screening tools for new derivatives. pku.edu.cn

Furthermore, theoretical calculations of molecular properties like the free energy of solvation and electrostatic potential surfaces can be used to predict the bioavailability of new fluoroquinolone derivatives. nih.gov By understanding how structural changes affect properties like solubility and lipophilicity, chemists can better design molecules with improved pharmacokinetic profiles. nih.govsemanticscholar.org

Computational Chemistry in Predicting SAR of Fluoroquinolones

Computational chemistry provides the engine for the theoretical approaches mentioned above and plays a vital role in predicting the SAR of fluoroquinolones. These methods allow for the detailed study of molecular interactions at the atomic level.

Molecular docking is a prominent computational technique used in SAR studies. nih.gov It involves placing a virtual model of the drug molecule (the ligand) into the three-dimensional structure of its biological target (the receptor, e.g., DNA gyrase). The software then calculates the most likely binding conformation and estimates the binding energy. nih.gov This allows researchers to screen virtual libraries of potential derivatives, prioritizing those with the best-predicted affinity for the target before they are synthesized. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed three-dimensional picture of the SAR. These techniques analyze the correlation between the biological activity of a set of molecules and their 3D properties, such as steric and electrostatic fields. For fluoroquinolones, 3D-QSAR has been used to analyze the influence of C-7 substituents on anti-staphylococcal activity, confirming the importance of steric and electronic effects for biological action. conicet.gov.ar

Quantum chemical calculations are used to determine the fundamental electronic properties of molecules, which are crucial for QSAR studies. pku.edu.cnacs.orgresearchgate.net By calculating descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), scientists can quantify the electronic characteristics of a molecule and relate them to its biological activity and potential for adverse effects. pku.edu.cnacs.org

Table 3: Application of Computational Chemistry in Fluoroquinolone SAR Prediction

Computational MethodApplication in Fluoroquinolone SARPredicted PropertiesReference
Molecular DockingSimulates the binding of fluoroquinolone derivatives to target enzymes.Binding affinity (scores), binding conformation, ligand-receptor interactions. nih.gov
QSAR / 3D-QSARCorrelates chemical structure/3D fields with biological activity.Antimicrobial activity (MIC), genotoxicity, target preference. pku.edu.cnacs.orgconicet.gov.ar
Pharmacophore ModelingIdentifies the key 3D arrangement of functional groups required for activity.Structural requirements for dual-target inhibition. conicet.gov.ar
Quantum Chemical MethodsCalculates electronic and structural properties of molecules.Molecular orbital energies (HOMO, LUMO), electrostatic potential, partition coefficients. pku.edu.cnnih.gov

Synthesis and Derivatization Methodologies for Research Purposes

Strategic Approaches to Lomefloxacin (B1199960) Mesylate Synthesis

The synthesis of lomefloxacin, chemically known as 1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid, involves a multi-step process culminating in the formation of the core quinolone structure and subsequent functionalization. The final step to obtain the mesylate salt involves reacting the lomefloxacin free base with methanesulfonic acid.

A common synthetic strategy begins with a suitably substituted aniline (B41778) derivative, such as 2,3,4-trifluoroaniline. A key intermediate, the quinolone core, is constructed through several reactions. One established method involves the condensation of the aniline with a malonic ester derivative like ethoxymethylenemalonic diethyl ester (EMME), followed by a thermal cyclization to form the quinolone ring system. This core is then N-alkylated, typically with an ethyl group.

The crucial step for introducing the C-7 substituent is a nucleophilic aromatic substitution reaction. The 7-halo-substituted quinolone carboxylic acid is reacted with the appropriate piperazine (B1678402) derivative, in this case, 2-methylpiperazine.

A greener approach has been developed for the synthesis of lomefloxacin ethyl ester in an ionic liquid, which simplifies the procedure into a one-pot process encompassing condensation, cyclization, ethylation, and the final condensation with 2-methyl piperazine. researchgate.net The ester is then hydrolyzed to the carboxylic acid, which is the active lomefloxacin molecule.

To prepare Lomefloxacin Mesylate, the synthesized lomefloxacin base is treated with methanesulfonic acid in a suitable solvent, leading to the formation of the corresponding salt, 1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid methanesulfonate. epa.govlabshake.com

Table 1: Key Intermediates in Lomefloxacin Synthesis

Intermediate Compound Role in Synthesis
2,3,4-Trifluoroaniline Starting material for the quinolone core
Ethoxymethylenemalonic diethyl ester (EMME) Reactant for condensation to build the quinolone ring
1-Ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid Quinolone core intermediate before C-7 substitution
2-Methylpiperazine Nucleophile to be introduced at the C-7 position
Lomefloxacin (free base) Final active molecule before salt formation

Exploration of Novel Synthetic Routes for Research Analogs

The exploration of novel synthetic routes for fluoroquinolone analogs is a dynamic area of research, driven by the need to access new chemical entities with potentially improved properties. nih.goviiserpune.ac.in Modifications to the core fluoroquinolone structure are systematically investigated to understand structure-activity relationships (SAR). nih.govmdpi.com The general structure of fluoroquinolones offers several positions for modification, including the N-1, C-7, and C-3 positions. nih.govmdpi.com

Research efforts focus on:

Modification at the C-7 position: This is the most common site for derivatization. Novel analogs are created by introducing different nitrogen-containing heterocyclic moieties in place of the 3-methylpiperazinyl group of lomefloxacin. orientjchem.org For instance, researchers have synthesized analogs by reacting the 7-halo-fluoroquinolone core with various piperazine derivatives or other cyclic amines. ijcce.ac.ir The goal is often to enhance target enzyme binding or alter pharmacokinetic profiles.

Modification at the C-3 carboxylic acid: The carboxylic acid group at the C-3 position is crucial for activity, primarily through its interaction with the bacterial DNA gyrase enzyme. nih.gov However, researchers have explored creating bioisosteric replacements or prodrugs by converting the acid into esters, amides, or various heterocyclic rings like oxadiazoles (B1248032) or triazoles to create hybrid molecules. nih.govmdpi.comnih.gov

Hybrid Molecules: A growing area of research involves creating hybrid molecules by linking the fluoroquinolone scaffold to other pharmacophores. For example, ciprofloxacin-sulfonamide hybrids and ciprofloxacin-chalcone hybrids have been synthesized and evaluated. mdpi.com

These synthetic explorations often employ modern techniques like microwave-assisted synthesis to accelerate reaction times and improve yields. sruc.ac.ukijbpas.com

Table 2: Common Positions for Fluoroquinolone Derivatization

Position Common Substituent in Lomefloxacin Examples of Research Modifications
C-7 3-Methylpiperazinyl Spirocyclic piperidines, various substituted piperazines, pyrrolidinyl groups mdpi.comrsc.org
N-1 Ethyl Cyclopropyl (B3062369), other alkyl or aryl groups
C-3 Carboxylic Acid Esters, amides, hydrazones, 1,3,4-oxadiazoles, triazoles nih.govresearchgate.net

Stereoselective Synthesis Research for Fluoroquinolone Compounds

Chirality plays a critical role in the activity of many fluoroquinolones. The presence of a stereocenter, often in the C-7 substituent, can lead to enantiomers with significantly different biological activities. A well-known example is ofloxacin (B1677185), which is a racemic mixture; its pure L-isomer, levofloxacin (B1675101), is responsible for the majority of the antibacterial activity. rsc.org

Lomefloxacin itself has a chiral center at the 3-position of the piperazine ring. While it is typically used as a racemic mixture, research into stereoselective synthesis aims to isolate or specifically synthesize the more active enantiomer.

Key approaches in stereoselective synthesis for fluoroquinolones include:

Chiral Pool Synthesis: This method utilizes readily available chiral starting materials. For example, the synthesis can start with an enantiomerically pure piperazine derivative to introduce the desired stereochemistry at the C-7 position.

Asymmetric Catalysis: This approach uses chiral catalysts to favor the formation of one enantiomer over the other. For instance, asymmetric one-pot synthesis of 2-aryl-2,3-dihydro-4-quinolones has been achieved using specific catalysts. nih.gov

Resolution of Racemates: This involves separating a racemic mixture into its individual enantiomers. This can be done through classical methods like diastereomeric salt formation or through chiral chromatography.

The development of enantioselective production methods is advantageous as it allows for the preparation of chiral quinolone analogs which can be used as building blocks for more complex molecules. nih.gov Research in this area is crucial for developing more potent and selective therapeutic agents by eliminating the less active or inactive enantiomer. acs.org

Green Chemistry Principles in Fluoroquinolone Synthesis Research

Traditional synthetic methods for fluoroquinolones often involve harsh reaction conditions, hazardous solvents, and expensive reagents, leading to significant waste generation. primescholars.comsruc.ac.ukprimescholars.com In response, green chemistry principles are increasingly being applied to make the synthesis of these compounds more environmentally benign and sustainable. ijbpas.comresearchgate.net

Key green chemistry strategies in fluoroquinolone synthesis include:

Use of Greener Solvents: Researchers are replacing conventional volatile organic compounds (VOCs) with more environmentally friendly alternatives. Water has been successfully used as a solvent for the synthesis of fluoroquinolone derivatives, providing rapid access to the desired products with a simple work-up procedure. ijcce.ac.ir

Development of Recyclable Catalysts: Heterogeneous catalysts, such as nano zirconia sulfuric acid, are being employed. ijcce.ac.ir These catalysts are often cheaper, readily available, stable, and can be easily recovered and reused for several cycles without a significant loss of activity, which minimizes waste. ijcce.ac.irprimescholars.com

Microwave-Assisted Synthesis: Microwave irradiation is a non-conventional energy source that can significantly accelerate chemical reactions, often leading to higher yields in shorter reaction times compared to conventional heating. sruc.ac.ukijbpas.com This technique reduces energy consumption and can minimize the formation of byproducts. ijbpas.com

One-Pot Procedures: Designing synthetic routes where multiple reaction steps are carried out in a single reactor without isolating intermediates can improve efficiency, reduce solvent usage, and minimize waste. researchgate.net

These green approaches not only reduce the environmental impact of pharmaceutical manufacturing but also align with the growing demand for more efficient and cost-effective chemical processes. sruc.ac.ukresearchgate.net The adoption of these principles represents a significant improvement over conventional synthesis methods. ijcce.ac.irijbpas.com

Advanced Analytical Methodologies for Research Investigations

Chromatographic Techniques for Purity and Identity Confirmation in Research Preparations

Chromatographic methods are fundamental in the analysis of Lomefloxacin (B1199960) mesylate, ensuring the purity and confirming the identity of research preparations. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin Layer Chromatography (HPTLC) are the principal techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the assay and purity determination of Lomefloxacin. Research-oriented HPLC methods are developed to be sensitive, precise, and specific for Lomefloxacin, often in the presence of its potential impurities or in complex biological matrices. nih.gov

Development of these methods involves meticulous selection of a stationary phase, typically a reversed-phase column such as a C18, and optimization of the mobile phase composition. nih.govnih.gov A common approach involves a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetic acid) and an organic modifier like acetonitrile or methanol, delivered in either an isocratic or gradient mode. nih.govnih.gov Detection is frequently performed using UV spectrophotometry, with monitoring wavelengths typically set around 280 nm or 288 nm. nih.govhumanjournals.com More sensitive applications may employ fluorescence detection, capitalizing on the native fluorescence of the quinolone structure. nih.gov

Method validation is performed according to established guidelines to ensure linearity, accuracy, precision, and specificity. nih.govnih.gov For instance, a developed HPLC method demonstrated linearity for Lomefloxacin in a concentration range of 2.0 to 7.0 mg/mL, with intraday and interday precision (expressed as relative standard deviation) being less than 1.0%. nih.gov Such validated methods are crucial for the quality control of Lomefloxacin mesylate in research materials and for its quantification in various experimental samples. nih.govnih.gov

Table 1: Examples of HPLC Method Parameters for Lomefloxacin Analysis
ParameterCondition 1Condition 2Condition 3
Stationary PhaseReversed-phase Phenomenex C18 (150 x 4.6 mm, 5 µm) nih.govKinetex C18 (50mm x 2.10mm, 2.6µm) nih.govAgilent C18 (150 × 4.6 mm, 5 µm) nih.gov
Mobile Phase1% acetic acid-acetonitrile-methanol (70:15:15, v/v/v) nih.govGradient of methanol (0.1% formic acid) and water (0.1% formic acid) nih.gov0.01 M potassium dihydrogen orthophosphate buffer and methanol (70:30) nih.gov
Flow Rate1.0 mL/min nih.govNot specified1.0 mL/min nih.gov
DetectionUV at 280 nm nih.govTandem Mass Spectrometry (MS/MS) nih.govUV (PDA) at 230 nm nih.gov
ApplicationAssay in raw material and tablets nih.govQuantification in rabbit aqueous humor nih.govQuantification of related substances nih.gov

While HPLC is more common for the analysis of non-volatile compounds like Lomefloxacin, Gas Chromatography-Mass Spectrometry (GC-MS) serves a critical, specialized role in the analysis of this compound preparations. Its primary application in this context is the detection and quantification of potential genotoxic impurities (GTIs). globalresearchonline.netresearchgate.net

Specifically, alkyl mesylates such as methyl methanesulfonate (MMS), ethyl methanesulfonate (EMS), and isopropyl methanesulfonate (IMS) can be formed as by-products during the synthesis of mesylate salts. globalresearchonline.netresearchgate.net These compounds are potent mutagens and their presence must be controlled at trace levels. globalresearchonline.net GC-MS is the method of choice for these volatile impurities. europeanpharmaceuticalreview.com

Research methods often employ a capillary GC column (e.g., DB-WAX) and may involve a liquid-liquid extraction step to isolate the alkyl mesylates from the water-soluble drug substance. globalresearchonline.netresearchgate.net The mass spectrometer, often a triple quadrupole, can be operated in a time-dependent selected reaction monitoring (t-SRM) mode to achieve high sensitivity and selectivity, with limits of quantitation (LOQ) reaching the nanogram per gram (ng/g) level relative to the active pharmaceutical ingredient. researchgate.net Validation of such methods ensures their suitability for controlling these critical impurities in research-grade this compound. globalresearchonline.net

High-Performance Thin Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative for the analysis of Lomefloxacin. humanjournals.com It is particularly useful for stability-indicating assays, capable of separating the parent drug from its degradation products. humanjournals.comresearchgate.net

In a typical HPTLC method, precoated silica (B1680970) gel 60 F254 plates are used as the stationary phase. researchgate.net The mobile phase is optimized to achieve good separation; for Lomefloxacin, a mixture of solvents like chloroform, methanol, and ammonia has been shown to be effective. researchgate.net Densitometric scanning is performed at a wavelength where Lomefloxacin exhibits maximum absorbance, such as 288 nm, for quantification. humanjournals.comresearchgate.net

These methods are validated according to ICH guidelines for parameters including linearity, precision, accuracy, and robustness. humanjournals.comresearchgate.net For instance, a stability-indicating HPTLC method for Lomefloxacin hydrochloride demonstrated linearity in the range of 50-250 ng/band. researchgate.net The technique has proven effective in separating Lomefloxacin from products formed under forced degradation conditions (acid, alkali, oxidation, and heat), confirming its utility for purity and stability assessments in research. humanjournals.comresearchgate.net

Table 2: HPTLC Method Parameters for Lomefloxacin Analysis
ParameterCondition 1 researchgate.netCondition 2 humanjournals.com
Stationary PhasePrecoated silica gel 60 F254 plateHPTLC plates
Mobile PhaseChloroform: Methanol: Ammonia (10:7:3 v/v/v)Methanol: Ammonia (7:3 v/v)
Detection Wavelength288 nm288 nm
Linearity Range50-250 ng/bandNot specified
Correlation Coefficient (r²)0.9958Not specified
ApplicationStability-indicating assayForced degradation studies

Spectroscopic Characterization for Mechanistic Research

Spectroscopic techniques are indispensable for elucidating the structure of Lomefloxacin and its derivatives, such as metabolites or degradation products, which is essential for mechanistic research. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of organic molecules in solution, making it ideal for characterizing metabolites or derivatives of Lomefloxacin. springernature.comnih.govresearchgate.net While comprehensive NMR data on Lomefloxacin metabolites is not widely published, the principles of NMR analysis are well-established for antibiotics. nih.gov

Structural analysis relies on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.net

¹H NMR: Provides information on the number, environment, and connectivity of protons. For Lomefloxacin, specific signals corresponding to the protons on the quinolone core, ethyl group, and methylpiperazinyl moiety can be assigned. researchgate.net

¹³C NMR: Identifies the different carbon environments within the molecule. nih.gov

¹⁹F NMR: As a difluorinated quinolone, ¹⁹F NMR is particularly useful for studying Lomefloxacin. It can provide insights into the electronic environment of the fluorine atoms and their interactions with other molecules, as demonstrated in studies of Lomefloxacin's interaction with erythrocytes. nih.gov

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. COSY (Correlation Spectroscopy) shows ¹H-¹H couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. researchgate.net

By comparing the NMR spectra of a metabolite or derivative with that of the parent Lomefloxacin, researchers can pinpoint structural modifications, such as hydroxylation, demethylation, or conjugation, which are common metabolic pathways.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for identifying and profiling metabolites and degradation products of Lomefloxacin in complex biological or environmental systems. researchgate.netnih.gov

The process involves separating the components of a sample chromatographically before they enter the mass spectrometer. The instrument then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). High-resolution mass spectrometers (e.g., Time-of-Flight, TOF) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of an unknown compound. researchgate.net

Tandem mass spectrometry (MS/MS) is crucial for structural characterization. nih.gov In this technique, a specific ion (the precursor ion) corresponding to a potential metabolite is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. By analyzing the fragmentation of the parent drug, researchers can propose fragmentation pathways and use this information to interpret the spectra of unknown metabolites. researchgate.net

A study on the photodegradation of Lomefloxacin hydrochloride ear drops using LC combined with ion trap/time-of-flight mass spectrometry (IT-TOF MS) successfully characterized numerous degradation impurities. researchgate.net The proposed fragmentation pathways of the parent Lomefloxacin molecule were key to elucidating the structures of these previously uncharacterized derivatives. researchgate.net This approach is directly applicable to identifying metabolites in research systems, enabling a detailed understanding of the biotransformation of Lomefloxacin.

Table 3: Precursor and Product Ions for Lomefloxacin in MS/MS Analysis
Ionization ModePrecursor Ion (m/z)Major Product Ions (m/z)Reference
Positive [M+H]⁺352.1467334.1, 308.1, 265.1 nih.gov
Negative [M-H]⁻350.1322306.1, 291, 322.1 nih.gov

UV-Visible Spectroscopy in Enzyme Binding Studies

UV-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the binding interactions between drug molecules, such as lomefloxacin, and enzymes. This method relies on detecting changes in the electronic absorption spectra of the drug or the enzyme upon the formation of a drug-enzyme complex. These spectral changes can provide insights into the nature of the binding, the stability of the complex, and the conformational changes that may occur in the enzyme.

The fundamental principle involves monitoring the absorbance of UV or visible light by the sample. When a ligand like lomefloxacin binds to an enzyme, the local environment of the chromophores (light-absorbing parts of the molecules) can be altered. This interaction can lead to shifts in the maximum absorption wavelength (λmax) and changes in the molar absorptivity. For instance, the formation of a stable complex between an antibiotic and an enzyme can result in a hyperchromic effect (an increase in absorbance) and a slight red-shift (a shift to a longer wavelength) in the absorption peak nih.gov.

In studies involving fluoroquinolones, UV-Vis spectroscopy is used to characterize the compounds and to quantify them. Lomefloxacin exhibits a characteristic absorption maximum at 288 nm nih.gov. When studying its interaction with an enzyme, researchers would typically titrate a solution of the enzyme with increasing concentrations of lomefloxacin and record the UV-Vis spectrum after each addition. The resulting data can be analyzed to determine binding constants and the number of binding sites, elucidating the affinity between lomefloxacin and the target enzyme nih.gov. This approach is advantageous for its simplicity and the ability to provide initial evidence of binding before employing more complex techniques nih.gov.

Table 1: Spectral Characteristics of Lomefloxacin

Compound Absorption Maximum (λmax)
Lomefloxacin 288 nm nih.gov
Ciprofloxacin (B1669076) 280 nm nih.gov
Enrofloxacin 277 nm nih.gov

This table shows the distinct UV absorption maxima for lomefloxacin and other related fluoroquinolones, which is a key parameter for spectroscopic studies.

Capillary Electrophoresis in this compound Research

Capillary Electrophoresis (CE) has emerged as a powerful analytical tool in pharmaceutical research, including the analysis of lomefloxacin and other fluoroquinolones mdpi.com. This technique offers high separation efficiency, short analysis times, minimal sample and solvent consumption, and versatility in its separation modes, making it an attractive alternative to High-Performance Liquid Chromatography (HPLC) mdpi.com.

CE separates charged molecules in a narrow capillary tube under the influence of a high-voltage electric field. The separation is based on differences in the electrophoretic mobility of the analytes, which is dependent on their charge-to-size ratio. For the analysis of fluoroquinolones, Capillary Zone Electrophoresis (CZE) is a commonly used mode scielo.br.

In a typical research application, a CE method for lomefloxacin would involve optimizing several parameters to achieve efficient separation from potential impurities or other compounds in the sample matrix. Key parameters include the composition, pH, and concentration of the background electrolyte (BGE), the applied voltage, and the capillary temperature mdpi.com. For instance, a method developed for the fluoroquinolones ciprofloxacin and ofloxacin (B1677185) utilized a 0.1 mol/L phosphate-borate buffer at pH 8.40, with separation conducted at 16 kV and 25°C, and detection at 288 nm mdpi.com. Techniques such as transient pseudo-isotachophoresis can be employed to enhance sensitivity by allowing for the injection of a larger sample volume mdpi.com. The precision and accuracy of CE methods make them suitable for quality control and the determination of fluoroquinolones in various samples scielo.brmdpi.com.

Table 2: Example Parameters for Capillary Electrophoresis of Fluoroquinolones

Parameter Optimized Condition
Background Electrolyte (BGE) 0.1 mol/L phosphate-borate (pH 8.40) mdpi.com
Separation Voltage 16 kV mdpi.com
Temperature 25 °C mdpi.com
Detection Wavelength 288 nm mdpi.com
Linear Range (Example) 0.05-1.2 µg/mL nih.gov
Limit of Detection (LOD) (Example) 10-15 ng/mL nih.gov

This table presents typical optimized conditions for the analysis of fluoroquinolone antibiotics using Capillary Electrophoresis, based on published research methods.

Bioanalytical Method Development for Research Quantification in Ex Vivo Samples (e.g., bacterial cultures, cell lysates)

The quantification of lomefloxacin in ex vivo samples like bacterial cultures or cell lysates is crucial for pharmacokinetic and pharmacodynamic research. Developing a robust bioanalytical method is essential for obtaining reliable and reproducible data nih.gov. The process involves several key stages: sample preparation, chromatographic separation, detection, and method validation nih.gov.

Given the complexity of biological matrices, sample preparation is a critical first step to remove interfering substances nih.gov. For ex vivo samples containing lomefloxacin, a common technique is protein precipitation, where a solvent like methanol is added to precipitate proteins, which are then removed by centrifugation nih.govresearchgate.net. This is followed by separation, often using liquid chromatography, and detection, typically by tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity nih.gov.

A study detailing the quantification of lomefloxacin in a biological fluid provides a relevant framework for ex vivo samples nih.gov. The method used a Kinetex C18 column for chromatographic separation with a gradient of methanol and water (both containing 0.1% formic acid). Detection was achieved using mass spectrometry in the Multiple Reaction Monitoring (MRM) mode with positive ionization nih.gov.

Method validation is performed according to established guidelines to ensure its reliability. Key validation parameters include accuracy, precision, selectivity, calibration curve range, and stability nih.gov. For example, a validated method for lomefloxacin demonstrated a linear calibration range of 5–1200 ng/mL, with inter- and intra-run precision values less than 15% and accuracies between 80% and 120% nih.gov. Such validated methods can be confidently applied to quantify lomefloxacin concentrations in research samples.

Table 3: Validation Parameters for a Lomefloxacin Bioanalytical Method

Validation Parameter Result
Technique UPLC-MS/MS nih.gov
Sample Preparation Protein Precipitation nih.gov
Calibration Range 5–1200 ng/mL nih.gov
Correlation Coefficient (r) 0.9990 nih.gov
Precision (Inter- and Intra-run) < 15% nih.gov
Accuracy 80%–120% nih.gov

This table summarizes the performance characteristics of a validated UPLC-MS/MS method for lomefloxacin quantification, applicable to ex vivo research samples.

Immunoassay Methods for Research Detection

Immunoassay methods are rapid, sensitive, and specific techniques used for the detection of various substances, including antibiotics like lomefloxacin. These methods utilize the specific binding interaction between an antibody and its target antigen nih.gov. Common formats include the Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassays (LFIAs), also known as strip tests nih.gov.

For lomefloxacin, researchers have developed a monoclonal antibody-based indirect competitive ELISA (ic-ELISA) and a colloidal gold immunochromatographic strip test nih.gov. The principle of the competitive immunoassay involves competition between the target analyte (lomefloxacin) in the sample and a known amount of labeled antigen for a limited number of antibody binding sites mdpi.com. A higher concentration of lomefloxacin in the sample results in a weaker signal, allowing for quantification.

A developed ic-ELISA for lomefloxacin demonstrated high sensitivity, with a half-maximal inhibitory concentration (IC50) of 0.93 ng/mL and a linear working range of 0.38 to 2.3 ng/mL nih.gov. The method showed good recovery rates (80% to 120%) and minimal cross-reactivity with other structurally similar antibiotics, highlighting its specificity nih.gov.

The colloidal gold immunochromatographic strip test is a rapid detection format suitable for on-site screening. In this assay, a positive sample containing lomefloxacin prevents the binding of gold-labeled antibodies to the antigen immobilized on the test line, resulting in a colorless or less intense test line compared to a negative sample nih.gov. The visual detection limit for lomefloxacin using such a strip test was found to be 2.5 ng/g, demonstrating its utility for rapid screening purposes in research settings nih.gov.

Table 4: Performance of Immunoassay Methods for Lomefloxacin Detection

Method Parameter Value
ic-ELISA IC50 0.93 ng/mL nih.gov
Linear Range 0.38 to 2.3 ng/mL nih.gov
Recovery 80% to 120% nih.gov
Immunochromatographic Strip Visual Detection Limit 2.5 ng/g nih.gov

This table outlines the key performance metrics of two different immunoassay formats developed for the sensitive and specific detection of lomefloxacin.

Comparative Research with Other Antimicrobial Agents

Comparative Analysis of DNA Gyrase and Topoisomerase IV Inhibition Potencies

The bactericidal activity of lomefloxacin (B1199960) stems from its ability to interfere with bacterial DNA gyrase and topoisomerase IV. drugbank.comyoutube.com DNA gyrase is typically the primary target in Gram-negative bacteria, while topoisomerase IV is the preferential target in Gram-positive organisms. drugbank.comnih.gov Lomefloxacin's potency in inhibiting these enzymes has been compared to other fluoroquinolones.

Research indicates that lomefloxacin's activity is generally comparable to that of norfloxacin (B1679917) and enoxacin. nih.govnih.gov However, other fluoroquinolones have demonstrated greater potency in in vitro studies. Ofloxacin (B1677185) is often found to be two- to four-fold more active, and ciprofloxacin (B1669076) has been shown to be four- to sixteen-fold more active than lomefloxacin against certain bacteria. researchgate.net One study found that ciprofloxacin was generally two-fold dilutions more active than lomefloxacin. nih.gov The concentration of quinolones required to inhibit DNA synthesis by 50% generally correlates with the Minimum Inhibitory Concentration (MIC) for members of the Enterobacteriaceae family and Pseudomonas aeruginosa. nih.govnih.gov

While lomefloxacin is less active than ciprofloxacin and ofloxacin, it demonstrates similar activity to norfloxacin and enoxacin. nih.gov Its efficacy is comparable to other quinolones against a range of clinical isolates. nih.gov The distinct potencies among fluoroquinolones are partly dependent on their affinity for either DNA gyrase or topoisomerase IV, or both. youtube.com

Antimicrobial AgentRelative In Vitro Potency vs. LomefloxacinPrimary Bacterial Targets
CiprofloxacinMore potent (4-16x against some species) researchgate.netGram-negative and Gram-positive bacteria youtube.com
OfloxacinMore potent (2-4x against some species) researchgate.netnih.govGram-negative and Gram-positive bacteria
NorfloxacinComparable nih.govnih.govnih.govnih.govGram-negative and Gram-positive bacteria nih.gov
EnoxacinComparable nih.govnih.govnih.govGram-negative and Gram-positive bacteria

Comparative Resistance Development Profiles In Vitro

The emergence of bacterial resistance is a critical factor in the long-term viability of an antimicrobial agent. In vitro studies have evaluated the potential for resistance development to lomefloxacin compared to other quinolones.

The frequency of spontaneous, single-step mutations leading to resistance to lomefloxacin has been found to be low, at a rate of less than 10⁻¹⁰, which is comparable to that of other fluoroquinolones. researchgate.netnih.gov However, serial passage of bacteria in the presence of the drug can lead to increased MIC values. researchgate.net

In a comparative study investigating the emergence of resistance in urinary isolates, a decline in susceptibility was noted after a single exposure to lomefloxacin, norfloxacin, and ciprofloxacin, with further increases in resistance occurring over three subsequent passages. nih.gov A key finding was that variants resistant to one quinolone exhibited cross-resistance to the others. nih.gov Notably, in three of the five bacterial strains tested, the level of resistance selected by norfloxacin was greater than that observed with either lomefloxacin or ciprofloxacin. nih.gov

FeatureLomefloxacinNorfloxacinCiprofloxacin
Spontaneous Mutation FrequencyLow, comparable to other fluoroquinolones nih.govData not specified, but resistance emerges in vitro nih.govData not specified, but resistance emerges in vitro nih.gov
Resistance Selection (in some strains)Lower than Norfloxacin nih.govGreater than Lomefloxacin and Ciprofloxacin nih.govLower than Norfloxacin nih.gov
Cross-ResistanceObserved among fluoroquinolones nih.gov

Differential Effects on Bacterial Physiology Across Antimicrobial Classes

Lomefloxacin's mechanism of inhibiting DNA synthesis distinguishes it from many other antimicrobial classes, such as β-lactams (e.g., penicillins, cephalosporins) and aminoglycosides, which target cell wall synthesis and protein synthesis, respectively. This fundamental difference in their mechanism of action results in varied effects on bacterial physiology and different spectrums of activity.

In comparative in vitro studies, lomefloxacin has demonstrated superior activity against many facultative anaerobes compared to imipenem, cefotaxime, ceftazidime, ticarcillin/clavulanic acid, aztreonam, trimethoprim/sulfamethoxazole, and gentamicin. nih.gov It has also been found to be superior to most penicillins, cephalosporins, and aminoglycosides against both Gram-negative and Gram-positive bacteria, with the exception of enterococci. karger.com This broad-spectrum efficacy highlights its potent effect on the fundamental process of DNA replication in a wide range of bacteria. Furthermore, no cross-resistance was observed between lomefloxacin and strains resistant to β-lactams, aminoglycosides, tetracycline, chloramphenicol, and co-trimoxazole, underscoring its distinct physiological target. nih.gov

Mechanistic Synergism and Antagonism Studies with Co-Administered Research Compounds

The combination of antimicrobial agents is a strategy employed to enhance efficacy, broaden the spectrum of activity, and combat resistance. The interactions between co-administered compounds can be synergistic (effect is greater than the sum of individual effects), antagonistic (effect is less than the sum), or additive.

In vitro studies of lomefloxacin have explored these interactions. One study evaluated lomefloxacin in combination with metronidazole (B1676534) or amoxicillin/clavulanic acid against the intracellular pathogen Chlamydia trachomatis. The results showed no in vitro antagonism between lomefloxacin and either metronidazole or amoxicillin/clavulanic acid, justifying the potential use of these combinations. nih.gov

While specific mechanistic studies on synergism and antagonism involving lomefloxacin are limited, research on other fluoroquinolones provides insight. For instance, studies combining ciprofloxacin with biocides like chlorhexidine (B1668724) have shown synergistic effects against Pseudomonas aeruginosa, whereas combinations with other biocides resulted in antagonism. nih.gov The nature of the interaction is highly specific to the combination of compounds. nih.gov Synergistic effects have also been noted between antimicrobial peptides and various antibiotics, including other quinolones, against multidrug-resistant bacteria. science.gov These studies underscore the principle that combining agents with different mechanisms of action can potentially lead to enhanced antibacterial outcomes, although these interactions must be evaluated on a case-by-case basis. gardp.org

Emerging Research Frontiers and Non Antimicrobial Applications

Modulation of Host-Pathogen Interactions: Research Perspectives

The interplay between a host and an invading pathogen is a complex process governed by the pathogen's virulence factors and the host's immune response. Virulence factors are microbial components that enable infection, colonization, and evasion of the host's defense mechanisms ijmscrs.com. Research into host-pathogen interactions seeks to understand these mechanisms to develop novel therapeutic strategies that disarm pathogens rather than killing them, potentially reducing the selective pressure for antibiotic resistance.

While direct research on lomefloxacin (B1199960) mesylate's ability to modulate specific bacterial virulence factors or host cell invasion is not extensively documented in the reviewed literature, the broader class of fluoroquinolones has been shown to influence such interactions. For instance, some fluoroquinolones can alter the expression of bacterial virulence factors at sub-inhibitory concentrations. These effects may include the modulation of bacterial adherence to epithelial surfaces and the release of pro-inflammatory bacterial products mdpi.com. Pathogenic bacteria have evolved numerous strategies to evade the host immune system, such as modifying their cell surfaces, secreting proteins to suppress or degrade immune components, or mimicking host molecules frontiersin.orgnih.govplos.org. The potential for fluoroquinolones to interfere with these evasion strategies remains a prospective area of investigation. Future research could explore whether lomefloxacin can inhibit bacterial secretion systems, which inject virulence proteins directly into host cells, or interfere with mechanisms of molecular mimicry used by pathogens to avoid immune detection plos.orgpremierscience.com. Such studies would be crucial in determining if lomefloxacin could be repurposed as an anti-virulence agent, a therapeutic approach that targets the pathogen's ability to cause disease rather than its viability.

Anti-Inflammatory and Immunomodulatory Effects in Research Models

Beyond its antibacterial properties, lomefloxacin has demonstrated significant immunomodulatory potential in preclinical research. These effects are of interest for their potential therapeutic applications in conditions characterized by dysregulated immune responses. A study in male albino mice was conducted to assess these effects using various doses of lomefloxacin (12.5 mg/kg, 25 mg/kg, and 50 mg/kg).

The research indicated that lomefloxacin possesses the ability to modulate both the innate and adaptive immune systems. It was found to suppress the humoral immune system in a dose-dependent manner. In contrast, its effects on the cell-mediated immune system were suppressive at specific doses eprajournals.com. For example, a Delayed Type Hypersensitivity (DTH) assay showed significant immunosuppressant effects at doses of 25 mg/kg and 50 mg/kg nih.gov.

Furthermore, the study observed that lomefloxacin can influence myeloid cells. It led to a highly significant increase in monocyte count and a significant increase in neutrophil count, suggesting a potential potentiating effect on myeloid progenitor cells eprajournals.comnih.gov. In vitro, fluoroquinolones like lomefloxacin have been noted to boost the production of interleukin-2 (B1167480) (IL-2) while impeding the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α) eprajournals.com. This dual activity highlights its complex interaction with the immune system.

The table below summarizes the key immunomodulatory findings from the murine model research.

Immune Parameter Lomefloxacin Dose Observed Effect Significance
Humoral Immunity (Heamagglutination Assay)Dose-dependentSuppressionP<0.001
Cell-Mediated Immunity (DTH Assay)25 mg/kg & 50 mg/kgSignificant Suppression-
Phagocytic Index (Carbon Clearance)12.5 mg/kg & 25 mg/kgHighly Significant IncreaseP<0.01
Leukocyte Count (post-cyclophosphamide)All dosesHighly Significant ReductionP<0.001
Lymphocyte CountAll dosesSignificant ReductionP<0.01
Monocyte CountAll dosesHighly Significant IncreaseP<0.001
Neutrophil CountAll dosesSignificant IncreaseP<0.05

Data sourced from a study on immunomodulatory effects of lomefloxacin in male albino mice. eprajournals.comnih.govnih.gov

Antitumor Activity Research and Mechanistic Investigations

The anticancer potential of fluoroquinolones, including lomefloxacin, has become an active area of research. This interest stems from their ability to inhibit eukaryotic topoisomerase II, an enzyme vital for DNA replication in rapidly dividing cancer cells, similar to its role in bacteria mdpi.commdpi.com. Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells mdpi.com. Lomefloxacin itself has been shown to induce apoptosis in leukemia and melanoma cell lines in vitro mdpi.com.

Recent research has focused on synthesizing novel derivatives of lomefloxacin to enhance its anticancer potency and spectrum. In one study, derivatives substituted at positions 3 and 7 of the lomefloxacin structure were created and screened for cytotoxic activity against a panel of 60 different human cancer cell lines drugbank.commdpi.com. Several of these new compounds demonstrated potent, broad-spectrum anticancer activity patsnap.commdpi.com. For instance, one derivative, compound 3e, was found to arrest the cell cycle at the G2-M phase and exhibited topoisomerase II inhibition comparable to the established anticancer drug doxorubicin, with an IC50 value of 0.98 µM drugbank.commdpi.com. Another derivative, 5f, showed highly selective and potent activity against the SK-MEL-5 melanoma cell line patsnap.commdpi.com.

The table below presents the growth inhibition percentage of selected lomefloxacin derivatives against various cancer cell lines at a single 10 µM concentration.

Compound Cancer Type Cell Line Growth Inhibition (%)
3aMelanomaSK-MEL-5192.34
5fMelanomaSK-MEL-5193.30
5bMelanomaUACC-6240.83
5bRenal CancerUO-3131.43
6dLeukemiaHL-60(TB)24.69
6dLeukemiaSR44.84

Data derived from in vitro screening of novel lomefloxacin derivatives. patsnap.commdpi.com

These findings underscore the potential of the lomefloxacin scaffold as a basis for developing new anticancer agents that act via topoisomerase II inhibition.

Applications in Advanced Drug Delivery Systems Research (e.g., nanocarriers for in vitro studies)

Advanced drug delivery systems are being extensively researched to improve the therapeutic efficacy and safety of pharmaceutical compounds. Nanocarriers, such as mesoporous silica (B1680970) nanoparticles and nanostructured lipid carriers (NLCs), offer advantages like high drug loading capacity, controlled release, and the potential to reduce systemic toxicity.

Lomefloxacin has been utilized as a model drug in such research. One study involved loading lomefloxacin into MCM-41 mesoporous silica nanoparticles to mitigate the drug's inherent cytotoxicity nih.gov. The in vitro toxicity of these lomefloxacin-loaded nanoparticles (LF-MCM-41) was evaluated on various cell lines, including hepatoma HepG2, fibroblast L929, and endothelial EA.hy926 cells. The results showed that loading lomefloxacin into the MCM-41 nanocarrier reduced the cytotoxicity of the free drug, particularly at higher concentrations nih.govnih.gov. This protective effect was more pronounced in L929 and EA.hy926 cells compared to HepG2 cells, suggesting that encapsulation within a suitable drug delivery system could improve the safety profile of lomefloxacin nih.govnih.gov.

Another research effort focused on designing and optimizing a lomefloxacin-loaded NLC gel for ophthalmic delivery nih.gov. This approach aims to overcome retention issues associated with conventional eye drops. The NLCs were prepared using a high-pressure homogenization technique and optimized using a Box-Behnken design to achieve desired characteristics like particle size, entrapment efficiency, and drug release profile nih.gov. Such studies highlight the utility of lomefloxacin in the development and in vitro testing of novel nanocarrier-based drug delivery platforms.

Gene Expression Modulation by Lomefloxacin Mesylate in Research Systems

Lomefloxacin can influence cellular processes by altering gene expression in both bacterial and host cells. In bacteria, exposure to fluoroquinolones can lead to changes in the expression of genes associated with antibiotic resistance. For example, studies on Staphylococcus aureus exposed to fluoroquinolones have shown marked overexpression of genes encoding efflux pumps (like norA, norB, norC) and their regulators (mgrA) biorxiv.org. These pumps actively transport antibiotics out of the bacterial cell, contributing to reduced susceptibility.

In human cells, lomefloxacin, particularly in the presence of UVA radiation (a known risk for phototoxicity with this drug class), has been shown to induce a photogenotoxic stress response. A study on normal human skin cells (fibroblasts, keratinocytes, and melanocytes) in culture found that lomefloxacin plus UVA exposure triggered various stress responses at the genetic level nih.gov. This included changes in p53 status, as indicated by the induction of the MDM2 and GADD45 genes. The p53 protein is a critical tumor suppressor that regulates cell cycle and apoptosis, and GADD45 is involved in DNA repair. Furthermore, the treatment induced the FAS-L gene, which is involved in initiating apoptosis, in keratinocytes. These findings demonstrate that lomefloxacin can modulate the expression of critical genes involved in DNA damage response and cell death pathways in human cells under specific conditions nih.gov.

Antiviral Activity Research in In Vitro Models

While primarily developed as antibacterial agents, some fluoroquinolones have been investigated for potential antiviral activities. The proposed mechanisms for this activity include the inhibition of viral replication enzymes, such as viral DNA or RNA polymerases, and the disruption of viral DNA synthesis by interfering with topoisomerases, which can lead to DNA breaks and prevent efficient viral replication eprajournals.com.

Research has indicated that certain fluoroquinolones, such as ofloxacin (B1677185) and ciprofloxacin (B1669076), may have activity against specific viruses in vitro. For example, some studies have reported the effectiveness of these compounds against the single-stranded RNA Hepatitis C Virus (HCV) and the DNA polyomavirus BK eprajournals.com. In patients with HCV-induced chronic hepatitis, ofloxacin treatment was associated with a decrease in HCV RNA levels eprajournals.com. More recent investigations have suggested that fluoroquinolones might inhibit the replication of SARS-CoV-2 by binding to its main protease eprajournals.com. Although these studies did not specifically focus on this compound, they establish a basis for exploring the antiviral potential of the broader fluoroquinolone class in in vitro models. The formation of metal-based complexes with lomefloxacin has also been explored, with some of these metallodrugs showing potential for broad-spectrum biological activities, including antiviral properties, though specific viral targets were not detailed in the available research mdpi.com. Further in vitro screening is necessary to determine if this compound or its derivatives exhibit clinically relevant activity against specific viral pathogens.

Future Directions and Unaddressed Research Questions

Development of Novel Research Tools for Fluoroquinolone Study

Advancing the study of lomefloxacin (B1199960) and other fluoroquinolones requires the development and application of innovative research tools that can probe their mechanisms of action and resistance with greater precision. Traditional microbiological methods are being supplemented by advanced computational and analytical techniques.

Computational Modeling: In silico methods like molecular docking and quantitative structure-activity relationship (QSAR) models are becoming powerful tools. mdpi.comnih.gov Molecular docking, for example, can predict the binding affinity of novel fluoroquinolone derivatives to their target enzymes, DNA gyrase and topoisomerase IV, helping to guide the synthesis of more potent compounds. mdpi.comresearchgate.net 3D-QSAR models can elucidate how molecular structure influences the degradation potential of fluoroquinolones in various environments. mdpi.com

Bioinformatics and Genomic Tools: The development of specialized software can accelerate the identification of resistance. For instance, the GyrAPointCounter tool was designed to analyze metagenomic data to quantify the abundance of gyrA point mutations that confer resistance, offering a new avenue for surveillance. uu.nl

Advanced Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have been used to characterize the complexation of fluoroquinolones like lomefloxacin with metal ions, providing insights into interactions that can affect bioavailability and activity. nih.gov

These novel tools will enable researchers to design next-generation fluoroquinolones and to better understand the complex interplay between the drug, the pathogen, and the host environment.

Integration of Multi-Omics Data in Lomefloxacin Mesylate Research

A systems biology approach, integrating various "omics" data, offers a holistic perspective on the bacterial response to this compound. nih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the cellular perturbations caused by the antibiotic and the multifaceted nature of resistance. aptiwfn.comnih.gov

Genomics: Whole-genome sequencing can rapidly identify known and novel resistance-associated genes and mutations. aptiwfn.com

Transcriptomics: Analyzing the complete set of RNA transcripts reveals which genes are up- or down-regulated upon exposure to lomefloxacin, providing clues about the cellular stress responses and adaptive pathways activated. nih.gov

Proteomics: This approach identifies changes in protein expression, directly revealing the functional output of the genome and transcriptome in response to the drug.

Metabolomics: Studying the metabolome can uncover how lomefloxacin affects bacterial metabolic pathways, which may play a role in both the drug's bactericidal activity and the development of resistance. aptiwfn.comresearchgate.net

Integrating these data layers can help identify novel drug targets, uncover biomarkers for resistance, and provide a more nuanced understanding of how lomefloxacin functions within the complex biological system of the bacterium. nih.govnih.gov This approach is essential for moving beyond a single-gene or single-pathway view of antibiotic action and resistance.

Predictive Modeling for Antimicrobial Efficacy and Resistance Evolution

Predictive modeling, using mathematical and computational algorithms, is an emerging field that can forecast the efficacy of antimicrobials and the evolutionary trajectories of resistance. researchgate.netmdpi.com Such models can integrate diverse datasets—including genomic sequences, clinical data, and pharmacokinetic/pharmacodynamic (PK/PD) parameters—to simulate how bacterial populations might evolve in response to lomefloxacin treatment. researchgate.net

Key applications of predictive modeling include:

Forecasting Resistance: By analyzing the rates of mutation and the fitness costs associated with resistance mutations, models can predict the likelihood of resistance emerging under different treatment scenarios. researchgate.netnih.gov

Optimizing Treatment Strategies: Predictive models can simulate the effects of different dosing regimens to identify strategies that maximize bacterial killing while minimizing the selection pressure for resistance. mdpi.com

Genotype-to-Phenotype Prediction: Machine learning algorithms can be trained on genomic data to predict the phenotypic susceptibility of a bacterial strain, potentially reducing the reliance on time-consuming culture-based methods. uu.nl

These models serve as powerful tools for proactive antimicrobial stewardship, guiding clinical decision-making and informing public health strategies to preserve the long-term effectiveness of lomefloxacin and other critical antibiotics. researchgate.net

Exploration of this compound Complexes with Metal Ions for Enhanced Biological Activity

A promising avenue for enhancing the therapeutic potential of lomefloxacin is its complexation with various metal ions. nih.gov The chemical structure of lomefloxacin, with its carboxylic acid and carbonyl oxygen atoms, allows it to act as a bidentate ligand, forming stable complexes with metal ions. journalijar.comespublisher.com Research has demonstrated that these metal complexes can exhibit significantly enhanced biological activity compared to the parent drug. mdpi.comsemanticscholar.org

Studies have investigated lomefloxacin complexes with a range of metal ions, including magnesium (Mg(II)), calcium (Ca(II)), zinc (Zn(II)), iron (Fe(III)), titanium (Ti(IV)), vanadium (V(IV)), palladium (Pd(II)), and cerium (Ce(IV)). journalijar.commdpi.com A notable finding is the enhanced antimicrobial profile of an iron (III)-lomefloxacin complex, which showed remarkable inhibitory activity against a broad spectrum of bacterial and fungal species, with a potency equal to standard drugs in vitro. mdpi.comresearchgate.net The coordination of the metal ion is believed to increase the lipophilicity of the compound, potentially facilitating its transport across microbial cell membranes. espublisher.com

Future research should focus on:

Synthesizing and characterizing novel lomefloxacin-metal complexes.

Conducting systematic in vitro and in vivo evaluations of their antimicrobial, antifungal, and even potential anticancer activities. mdpi.com

Elucidating the mechanisms behind the enhanced biological activity of these complexes.

This area of research could lead to the development of new metallodrugs based on the lomefloxacin scaffold with improved potency and a broader spectrum of activity. nih.gov

Table 1: Investigated Lomefloxacin-Metal Complexes and Reported Findings

Metal IonProposed Complex FormulaKey FindingsReference
Mg(II)[Mg(Lomefloxacin)(H₂O)Cl]·2H₂OFormation of a stable complex; evaluated for biological activity. mdpi.comresearchgate.net
Ca(II)[Ca(Lomefloxacin)(H₂O)Cl]·3H₂OComplex exhibited a unique rod-like surface topography. mdpi.comresearchgate.net
Zn(II)[Zn(Lomefloxacin)(H₂O)Cl]Formation of a stable complex; evaluated for biological activity. mdpi.comresearchgate.net
Fe(III)[Fe(Lomefloxacin)(H₂O)₂Cl₂]·Cl·2H₂ODemonstrated remarkable inhibitory activity against all tested bacterial and fungal species, with potency equal to standard drugs. mdpi.comresearchgate.net
Al(III)Proposed 2:1 and 3:1 (drug:metal) stoichiometriesComplexation studied using NMR spectroscopy to model the structure. nih.gov
Ti(IV)Octahedral geometry proposedComplex characterized and evaluated for antimicrobial activity. journalijar.com
V(IV)Octahedral geometry proposedComplex characterized and evaluated for antimicrobial activity. journalijar.com
Pd(II)Octahedral geometry proposedComplex characterized and evaluated for antimicrobial activity. journalijar.com
Ce(IV)Octahedral geometry proposedComplex characterized and evaluated for antimicrobial activity. journalijar.com

Q & A

Q. What are the key pharmacological properties and mechanisms of action of Lomefloxacin mesylate?

this compound is a fluoroquinolone antibiotic with broad-spectrum activity against Gram-negative and Gram-positive pathogens. Its mechanism involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. This dual inhibition disrupts supercoiling and promotes DNA strand breaks, leading to bacterial cell death . Pharmacologically, it is noted for its solubility challenges in aqueous media, which has driven research into advanced delivery systems like nanostructured lipid carriers (NLCs) to enhance bioavailability .

Q. What analytical techniques are validated for quantifying this compound in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection is the gold standard for quantification. A typical method employs a C18 column, a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (85:15 v/v), and a flow rate of 1.0 mL/min, with detection at 287 nm. Method validation follows ICH guidelines, assessing parameters like linearity (2–200 µg/mL, R² > 0.99), precision (%RSD < 2%), and accuracy (recovery 98–102%) . Stability-indicating assays using HPTLC or capillary electrophoresis (CE) are also recommended for detecting degradation products under stress conditions (e.g., acidic/alkaline hydrolysis, oxidation) .

Advanced Research Questions

Q. How can a Box-Behnken design optimize Lomefloxacin-loaded nanostructured lipid carriers (NLCs)?

A Box-Behnken design (BBD) with three factors (lipid ratio, surfactant concentration, homogenization cycles) and three responses (particle size, entrapment efficiency, drug release) is effective. For example:

  • Independent variables :
    • X1: Lipid ratio (solid:liquid lipids, e.g., stearic acid:castor oil)
    • X2: Surfactant concentration (e.g., Tween 80, 1–3% w/v)
    • X3: Homogenization cycles (3–5 cycles at 10,000 rpm)
  • Responses :
    • Particle size: 80–200 nm (critical for ocular penetration)
    • Entrapment efficiency: 76–94% (dependent on lipid-surfactant interactions)
    • Drug release: 60–85% over 12 hours (sustained release profile)
      Statistical models (quadratic polynomial equations) derived from BBD predict optimal conditions, validated through ANOVA (p < 0.05 for significant terms) .

Q. How can researchers resolve discrepancies in stability data for this compound under varying environmental conditions?

Discrepancies in stability studies (e.g., pH-dependent degradation or temperature-induced precipitation) require cross-validation using orthogonal analytical methods:

  • HPLC-HPTLC dual analysis : Compare retention times (HPLC) and Rf values (HPTLC) to identify degradation products.
  • Forced degradation studies : Expose the drug to acidic (0.1N HCl), alkaline (0.1N NaOH), oxidative (3% H₂O₂), and photolytic conditions, then quantify residual drug content.
  • Statistical reconciliation : Use principal component analysis (PCA) to cluster degradation pathways and isolate outlier data points .

Q. What methodologies are employed to assess this compound’s tissue distribution using LC-MS/MS?

  • Sample preparation : Homogenize tissues (e.g., liver, kidney) in phosphate buffer, followed by protein precipitation with acetonitrile.
  • Chromatographic conditions : Use a C18 column with a gradient mobile phase (0.1% formic acid:methanol) and MS detection in positive ion mode (m/z 352.1 → 308.1 for quantification).
  • Validation metrics :
    • Matrix effect: 85–115% (assessed via post-column infusion).
    • Recovery: >90% for spiked tissue samples.
    • Lower limit of quantification (LLOQ): 5 ng/g .

Q. How can researchers enhance this compound’s solubility for ocular delivery systems?

Nanostructured lipid carriers (NLCs) are optimized using a lipid blend (e.g., stearic acid and olive oil) and surfactants (Tween 80/Span 80). Key parameters:

  • Particle size : <200 nm (via dynamic light scattering).
  • Zeta potential : >|-30 mV| (ensures colloidal stability).
  • Ex vivo corneal permeation : Assess using Franz diffusion cells, showing 2–3× higher permeability compared to free drug suspensions .

Q. What protocols detect this compound residues in complex biological matrices like plant tissues?

A QuEChERS-HPLC-MS/MS method is validated for residues in sprouts:

  • Extraction : Acetonitrile with MgSO₄ and NaCl for phase separation.
  • Calibration curve : Linear range 2–200 µg/kg (R² = 0.9917).
  • Detection limits : LOD 0.5 µg/kg, LOQ 1.5 µg/kg.
  • Recovery : 97.9–105.5% with intra-day precision (%RSD < 6.2%) .

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